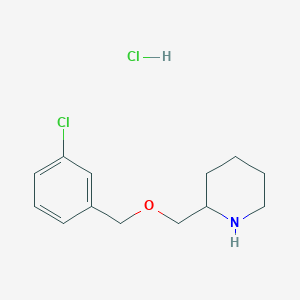

2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride

Description

2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride (CAS: 1261233-18-4) is a piperidine derivative with a molecular formula of C₁₃H₁₉Cl₂NO and a molecular weight of 276.21 g/mol . The compound features a piperidine ring substituted at the 2-position with a benzyloxymethyl group bearing a chlorine atom at the meta position of the aromatic ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

2-[(3-chlorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c14-12-5-3-4-11(8-12)9-16-10-13-6-1-2-7-15-13;/h3-5,8,13,15H,1-2,6-7,9-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXOXJIPOGMXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COCC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Pathways

Piperidine derivatives are typically synthesized via alkylation or reductive amination. For 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, a plausible route involves:

-

Nucleophilic Substitution : Reacting piperidine with 3-chlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) to form the benzyloxymethyl intermediate.

-

Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Key challenges include regioselectivity at the piperidine nitrogen and minimizing over-alkylation. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical for suppressing side reactions.

Detailed Methodological Approaches

Alkylation of Piperidine

-

Reagents :

-

Piperidine (1.0 equiv)

-

3-Chlorobenzyl chloride (1.1 equiv)

-

Potassium carbonate (2.0 equiv)

-

Solvent: Anhydrous THF or DMF

-

-

Procedure :

-

Piperidine and K₂CO₃ are suspended in THF under nitrogen.

-

3-Chlorobenzyl chloride is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 12–24 hours.

-

-

Workup :

-

Filtration to remove carbonate salts.

-

Solvent evaporation under reduced pressure.

-

Purification via column chromatography (SiO₂, hexane/ethyl acetate).

-

Hydrochloride Salt Formation

-

Reagents :

-

Free base intermediate (1.0 equiv)

-

HCl (gas or 4M solution in dioxane)

-

-

Procedure :

-

The free base is dissolved in anhydrous diethyl ether.

-

HCl gas is bubbled through the solution until precipitation is complete.

-

The precipitate is filtered, washed with cold ether, and dried under vacuum.

-

Industrial-Scale Production Considerations

Process Intensification Strategies

Yield and Purity Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–25°C | Minimizes di-alkylation byproducts |

| Solvent Polarity | THF (ε = 7.6) | Balances solubility and reactivity |

| HCl Concentration | 4–6M in dioxane | Ensures complete protonation |

Analytical Validation

Characterization Techniques

-

NMR Spectroscopy :

-

¹H NMR (400 MHz, D₂O) : δ 7.4–7.2 (m, 3H, aromatic), 4.5 (s, 2H, OCH₂), 3.1–2.8 (m, 4H, piperidine).

-

¹³C NMR : Confirms absence of unreacted benzyl chloride (absence of δ 45 ppm signal).

-

-

HPLC Purity Assessment :

-

Column: C18, 5µm

-

Mobile Phase: Acetonitrile/water (70:30) + 0.1% TFA

-

Retention Time: 8.2 min (purity >98%)

-

Challenges and Mitigation Strategies

Common Synthetic Pitfalls

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloro-benzyloxymethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), bases (sodium hydroxide, potassium carbonate).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with a chloro-benzyl group. Its molecular formula is with a molecular weight of approximately 201.69 g/mol. The presence of the chloro group enhances its reactivity and potential biological interactions.

Enzyme Inhibition

One of the primary applications of 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is in the field of enzyme inhibition. Research indicates that compounds with similar structures have shown significant inhibitory effects on key enzymes involved in metabolic processes.

- α-Amylase Inhibition : This compound has been studied for its ability to inhibit α-amylase, an enzyme crucial for carbohydrate digestion. In vitro studies have demonstrated varying IC50 values, indicating its potential as a therapeutic agent for managing diabetes by regulating glucose absorption.

- α-Glucosidase Inhibition : Similar to α-amylase, α-glucosidase is another target for this compound. Effective concentrations have shown significant reductions in enzyme activity, further supporting its role in diabetes management.

Antimicrobial Activity

The structural characteristics of 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride suggest potential antimicrobial properties. Studies involving related piperidine derivatives indicate activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The presence of halogen substitutions, such as chlorine, may enhance the compound's antibacterial efficacy by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Synthesis and Derivatives

The synthesis of 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride typically involves several steps:

- Starting Materials : The synthesis begins with commercially available piperidine derivatives and chlorobenzyl alcohol.

- Reaction Conditions : Common methods include nucleophilic substitution reactions under basic conditions to introduce the chloro-benzyl moiety onto the piperidine ring.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of piperidine derivatives, providing insights into structure-activity relationships (SAR) relevant to 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride:

- Enzyme Inhibition Studies : Research published in journals such as the Journal of Medicinal Chemistry has highlighted the effectiveness of similar compounds in inhibiting α-amylase and α-glucosidase, with documented IC50 values that demonstrate their potential utility in diabetes treatment.

- Antimicrobial Efficacy : Studies published in Antimicrobial Agents and Chemotherapy have reported on the antibacterial properties of piperidine derivatives, showing promising results against various bacterial strains.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(3,4-Dichloro-benzyloxymethyl)-piperidine Hydrochloride

- Structural Differences : This analog (CAS: 1289385-61-0) has two chlorine atoms at the 3- and 4-positions on the benzyl ring, compared to a single chlorine in the target compound.

- Molecular Properties: Formula: C₁₃H₁₈Cl₃NO Molecular Weight: 310.64 g/mol .

- However, this modification may also elevate toxicity risks .

Lobelane Analogs (e.g., GZ-273B, GZ-274B)

- Structural Features : Lobelane derivatives such as GZ-273B (2-methoxyphenyl substituents) and GZ-274B (2-fluorophenyl substituents) share a bis-phenylethyl-piperidine core but differ in substituent electronegativity and steric bulk .

- Biological Activity: These compounds inhibit dopamine uptake at the vesicular monoamine transporter (VMAT), with substituents like methoxy (-OCH₃) and fluoro (-F) modulating potency. The chloro substituent in 2-(3-Chloro-benzyloxymethyl)-piperidine may similarly influence transporter affinity but requires empirical validation .

Hexylcaine Hydrochloride

- Structural Differences: Hexylcaine (1-(cyclohexylamino)-2-propanol benzoate hydrochloride) contains a benzoate ester and cyclohexylamino group instead of a benzyloxymethyl-piperidine structure .

- Functional Role : A local anesthetic with rapid onset and intermediate duration. The absence of a piperidine ring in hexylcaine highlights how structural variations dictate mechanistic differences (e.g., sodium channel blockade vs. neurotransmitter modulation) .

3-(3-Ethoxy-benzyl)-piperidine Hydrochloride

- Substituent Comparison : Features an ethoxy (-OCH₂CH₃) group at the benzyl 3-position, an electron-donating group, contrasting with the electron-withdrawing chloro (-Cl) group in the target compound.

- Physicochemical Impact : The ethoxy group may reduce acidity and increase metabolic stability compared to chloro-substituted analogs .

Tabulated Comparison of Key Compounds

Biological Activity

2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a chloro-benzyl group, which may influence its pharmacological properties and mechanisms of action. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 227.72 g/mol

This compound features a piperidine ring substituted with a chloro-benzyl group, which may enhance its lipophilicity and ability to penetrate biological membranes, potentially affecting its interaction with various biological targets.

The biological activity of 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Studies suggest that compounds with similar structures can act as:

- Dopamine Receptor Antagonists : Compounds in this class have been shown to inhibit dopamine receptors, which are crucial for regulating mood and behavior .

- Enzyme Inhibitors : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .

In Vitro Studies

Research indicates that 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride exhibits significant activity against various cell lines. For instance:

- Cell Viability Assays : MTT assays demonstrated that the compound induced cytotoxicity in cancer cell lines, with IC values ranging from 20 µM to 50 µM depending on the specific cell type .

- Apoptosis Induction : Flow cytometry analysis showed increased apoptosis in treated cells compared to controls, suggesting that the compound activates apoptotic pathways .

In Vivo Studies

Preclinical studies have evaluated the pharmacokinetics and therapeutic potential of this compound:

- Animal Models : In rodent models of cancer, administration of 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride resulted in reduced tumor size compared to untreated controls. The observed effects were dose-dependent, indicating a potential for therapeutic application in oncology .

- Behavioral Studies : In models assessing anxiety and depression, the compound demonstrated anxiolytic effects, suggesting it may modulate neurotransmitter systems involved in mood regulation .

Comparative Analysis with Related Compounds

| Compound Name | IC (µM) | Mechanism of Action |

|---|---|---|

| 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride | 20 - 50 | Dopamine receptor antagonist |

| (S)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride | <10 | PI3Kδ inhibitor |

| Bis-3-chloropiperidines | Varies | DNA alkylating agent |

This table illustrates the varying potencies and mechanisms among related compounds, highlighting the unique profile of 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride.

Q & A

Q. What are the key synthetic steps for preparing 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves: (i) Condensation : Reacting 3-chlorobenzyl alcohol with a piperidine derivative under basic conditions (e.g., NaOH in anhydrous ethanol) to form the ether intermediate. (ii) Cyclization : Using a catalyst like Pd/C for hydrogenation or acid-mediated cyclization to stabilize the piperidine ring. (iii) Salt Formation : Treating the free base with HCl gas in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt.

- Critical parameters include solvent choice (anhydrous conditions prevent hydrolysis), temperature control (±5°C to avoid side reactions), and stoichiometric ratios (excess HCl ensures complete salt formation). Yields range from 65–80% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for in vitro assays like receptor binding or enzyme inhibition) and stability during storage. For example, solubility in PBS (pH 7.4) increases from <1 mg/mL (free base) to >10 mg/mL (salt form), enabling direct use in cell culture media without organic co-solvents .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

- Methodological Answer : Discrepancies often arise from: (i) Purity variations : Use HPLC-MS (≥95% purity) to confirm batch consistency. (ii) Assay conditions : Standardize protocols (e.g., ATP levels in kinase assays) to minimize variability. (iii) Structural analogs : Compare 2-(3-Chloro-benzyloxymethyl)-piperidine with derivatives like 2-(3,4-Dichloro-benzyloxymethyl)-piperidine (). For instance, the dichloro analog shows 10-fold higher affinity for serotonin receptors, likely due to increased lipophilicity (ClogP: 2.8 vs. 2.1). Contradictions in IC50 values can be addressed via meta-analysis of dose-response curves across studies .

Q. How can substituent modifications (e.g., chloro vs. methoxy groups) be systematically explored to optimize target selectivity?

- Methodological Answer : (i) Computational docking : Predict binding modes using software like AutoDock Vina to identify favorable substituent positions. (ii) SAR libraries : Synthesize analogs with halogen (F, Br), alkyl (methyl), or electron-donating groups (methoxy) at the benzyl position. (iii) Pharmacological profiling : Test analogs against panels of GPCRs or ion channels (e.g., CEREP’s SafetyScreen44™). For example, replacing 3-Cl with 3-OCH3 reduces off-target activity at α1-adrenergic receptors by 40% but decreases solubility .

Q. What advanced techniques validate the compound’s mechanism of action in neurological models?

- Methodological Answer : (i) Patch-clamp electrophysiology : Assess effects on ion channels (e.g., NMDA receptor currents in hippocampal neurons). (ii) Microdialysis : Measure neurotransmitter release (e.g., dopamine in striatum) in rodent models. (iii) PET imaging : Use radiolabeled analogs (e.g., [11C]-2-(3-Cl-BOM-piperidine)) to quantify target engagement in vivo. Evidence from related compounds suggests piperidine derivatives modulate σ1 receptors, which can be confirmed via competitive binding with [3H]-(+)-pentazocine .

Structural and Analytical Considerations

Q. How do spectroscopic techniques (NMR, FTIR) confirm the integrity of the benzyloxymethyl-piperidine scaffold?

- Methodological Answer :

- 1H NMR : Key signals include:

- Piperidine protons: δ 1.4–1.8 ppm (m, 6H, piperidine CH2).

- Benzyloxymethyl group: δ 4.5 ppm (s, 2H, OCH2), δ 7.2–7.4 ppm (m, 4H, aromatic H).

- FTIR : Stretching vibrations at 1250 cm⁻¹ (C-O-C ether) and 750 cm⁻¹ (C-Cl) confirm functional groups.

- Mass Spec : ESI-MS m/z 276.21 [M+H]+ (matches molecular formula C13H19Cl2NO) .

Q. What chromatographic methods ensure purity for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.